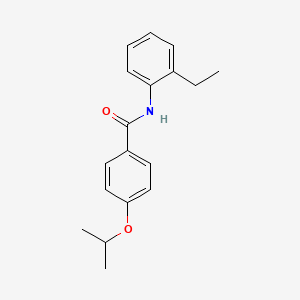
N-2-adamantyl-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-3,4-dichlorobenzamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and has a melting point of 132-133°C.
作用機序
The mechanism of action of N-2-adamantyl-3,4-dichlorobenzamide is not fully understood. However, it is believed that N-2-adamantyl-3,4-dichlorobenzamide exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. N-2-adamantyl-3,4-dichlorobenzamide is a cationic surfactant that can interact with the negatively charged cell membrane of microorganisms, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
N-2-adamantyl-3,4-dichlorobenzamide has been found to have minimal toxicity and is considered safe for use in various applications. However, studies have shown that N-2-adamantyl-3,4-dichlorobenzamide can cause skin irritation and respiratory distress in some individuals. Additionally, N-2-adamantyl-3,4-dichlorobenzamide has been found to have an impact on the environment, particularly on aquatic organisms.
実験室実験の利点と制限
N-2-adamantyl-3,4-dichlorobenzamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a wide range of potential applications. However, N-2-adamantyl-3,4-dichlorobenzamide also has some limitations. Its mechanism of action is not fully understood, and its impact on the environment needs to be carefully considered.
将来の方向性
There are several future directions for research on N-2-adamantyl-3,4-dichlorobenzamide. One area of research is the development of new drug delivery systems using N-2-adamantyl-3,4-dichlorobenzamide. Additionally, further studies are needed to understand the mechanism of action of N-2-adamantyl-3,4-dichlorobenzamide and its impact on the environment. Finally, there is a need for more research on the potential use of N-2-adamantyl-3,4-dichlorobenzamide as an antimicrobial agent, particularly in the development of new antibiotics.
合成法
N-2-adamantyl-3,4-dichlorobenzamide can be synthesized through a series of chemical reactions. The synthesis of N-2-adamantyl-3,4-dichlorobenzamide involves the reaction of 2-adamantylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-2-adamantyl-3,4-dichlorobenzamide. The synthesis of N-2-adamantyl-3,4-dichlorobenzamide is a well-established method and has been used in various research studies.
科学的研究の応用
N-2-adamantyl-3,4-dichlorobenzamide has been extensively studied for its potential applications in various fields. One of the primary applications of N-2-adamantyl-3,4-dichlorobenzamide is its use as a corrosion inhibitor. N-2-adamantyl-3,4-dichlorobenzamide has been found to be an effective inhibitor for various metals, including aluminum, copper, and steel. N-2-adamantyl-3,4-dichlorobenzamide has also been studied for its potential use as an antimicrobial agent. N-2-adamantyl-3,4-dichlorobenzamide has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, N-2-adamantyl-3,4-dichlorobenzamide has been studied for its potential use in drug delivery systems. N-2-adamantyl-3,4-dichlorobenzamide has been found to enhance the solubility and bioavailability of certain drugs, making it a promising candidate for drug delivery applications.
特性
IUPAC Name |
N-(2-adamantyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-14-2-1-11(8-15(14)19)17(21)20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHQSNMZKSGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)
![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)
![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)
![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)